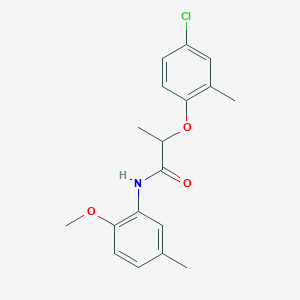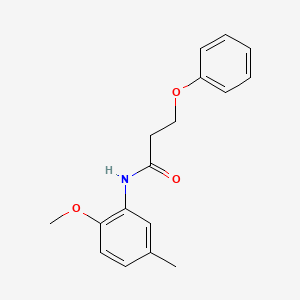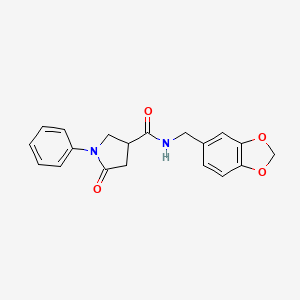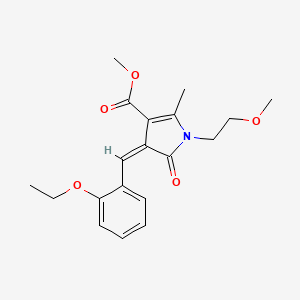![molecular formula C32H24N2O3 B4888326 2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)
2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
Übersicht
Beschreibung
2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a compound that belongs to the family of isoindoline derivatives. This compound has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione involves the inhibition of the PI3K/Akt signaling pathway. This pathway is known to be upregulated in many types of cancer and is responsible for promoting cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione. One potential direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to explore its potential use in other areas of scientific research, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Conclusion:
In conclusion, 2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a promising compound with potent anti-cancer properties. Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and potential applications.
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-3-(4-ethoxyphenyl)-1-phenylbenzo[f]isoindole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O3/c1-2-37-24-18-12-21(13-19-24)30-28-27(31(35)25-10-6-7-11-26(25)32(28)36)29(20-8-4-3-5-9-20)34(30)23-16-14-22(33)15-17-23/h3-19H,2,33H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEERAPDDVQNDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)N)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)


![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
